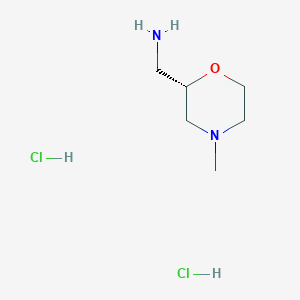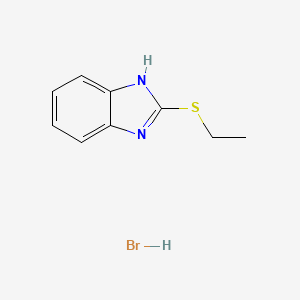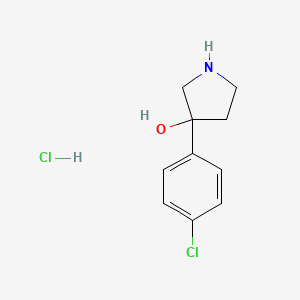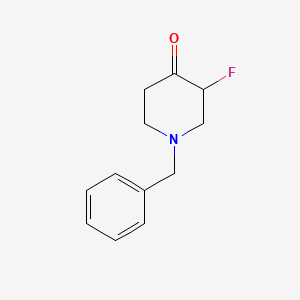
BIG ET-1 (1-38) (HUMAN)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of BIG ET-1 involves a series of enzymatic reactions starting from the preproendothelin precursor, which is cleaved to form proendothelin (or big endothelin), and finally to endothelin-1 through the action of endothelin-converting enzymes (ECEs). This process highlights the precision of cellular mechanisms in producing physiologically active peptides from larger precursors.
Molecular Structure Analysis
The molecular structure of BIG ET-1 is characterized by its precursor nature, containing additional amino acid sequences compared to the active ET-1 form. Structural analysis reveals the importance of these sequences in the processing and maturation of the peptide, influencing its bioavailability and activity. Molecular descriptors and their generation play a crucial role in understanding these structural features and their implications on the peptide's function and interaction with biological targets (Sahoo et al., 2016).
Chemical Reactions and Properties
BIG ET-1's chemical properties are influenced by its peptide nature, including its reactivity, stability, and interaction with enzymes and receptors. The conversion of BIG ET-1 to ET-1 involves specific cleavage reactions mediated by endothelin-converting enzymes, highlighting the peptide's dynamic role in physiological regulation. On-surface synthesis techniques offer insights into the controlled reactions and product formation relevant to peptides like BIG ET-1 (Clair & de Oteyza, 2019).
Physical Properties Analysis
The physical properties of BIG ET-1, including solubility, stability, and distribution, are essential for its biological function and interaction with cellular components. Techniques like thermal analysis provide insights into the physical and chemical properties of nanomaterials like peptides, which are crucial for understanding their behavior in biological systems (Seifi et al., 2020).
Chemical Properties Analysis
Understanding the chemical properties of BIG ET-1, such as reactivity towards other molecules, stability under physiological conditions, and its ability to interact with specific receptors, is crucial. Electron-capture and electron-transfer dissociation techniques in tandem mass spectrometry offer advanced methods for analyzing the chemical properties of polymers and by extension can provide insights into the chemical behavior of peptides like BIG ET-1 (Hart-Smith, 2014).
Wissenschaftliche Forschungsanwendungen
Vascular Responses and Mechanisms
Analysis of Vascular Responses : Studies have elucidated the vascular responses to BIG ET-1 (1-38) (HUMAN), demonstrating its potential in inducing sustained increases in perfusion pressure, similar to those observed with ET-1. Notably, this response can be hindered by inhibitors like phosphoramidon, suggesting a phosphoramidon-sensitive pressor response mechanism in action (Tamura et al., 1992).
Mechanical Stress and ET Release : Investigations have also shown that mechanical stress, such as that experienced during balloon dilatation in angioplasty, can trigger the release of BIG ET-1 and ET-1 from atherosclerotic coronary arteries. This phenomenon underscores the potential role of endothelins in the progression of coronary atherosclerosis (Hasdai et al., 1997).
Clinical Implications and Prognostic Value
Correlation with Disease Severity : Research has highlighted a correlation between BIG ET-1 and ET-1 plasma levels with the severity of conditions like primary pulmonary hypertension. This correlation implies the potential of circulating ET-1 as a prognostic marker, and possibly as a target for treatment with ET-receptor antagonists (Rubens et al., 2001).
Prognostic Indicator in Stable Coronary Artery Disease : BIG ET-1 has been proposed as a novel prognostic indicator, especially in stable coronary artery disease. Studies have shown that higher levels of BIG ET-1 are correlated with increased risk of adverse cardiovascular outcomes, suggesting its potential as a risk marker (Zhou et al., 2017).
Biochemical Interactions and Effects
Hydrolysis and Biologically Active Products : The hydrolysis of BIG ET-1 has been a subject of intense research, revealing the formation of biologically active products like BIG ET1-31 through enzymatic activities. These findings provide insight into the intricate mechanisms by which BIG ET-1 exerts its biological effects (Hanson et al., 1997).
Wirkmechanismus
Target of Action
BIG ET-1 (1-38) (HUMAN) is the precursor of Endothelin-1 (ET-1), a potent vasoconstrictor peptide . The primary targets of ET-1 are the endothelin receptors type A (ETAR) and type B (ETBR) . These receptors are expressed on various cells, including endothelial cells and tumor cells . They play a crucial role in vasoconstriction, vascular and cardiac hypertrophy, inflammation, and the development and progression of cardiovascular disease .
Mode of Action
BIG ET-1 is cleaved by the endothelin-converting enzyme-1 (ECE-1) to produce the mature ET-1 peptide . ET-1 then binds to its receptors (ETAR and ETBR) with equal affinity, initiating a cascade of intracellular events . This interaction leads to an increase in intracellular calcium concentration via inositol 1,4,5-triphosphate (IP3), activation of voltage-gated calcium channels (VGCC), and calcium-induced calcium release via ryanodine receptors (RyR) .
Biochemical Pathways
The binding of ET-1 to its receptors triggers several downstream effects. For instance, ET-1 can stimulate the release of vasodilators such as nitric oxide (NO) and prostaglandin I2 (PGI2) via endothelial nitric oxide synthase (eNOS) and cyclooxygenase (COX), respectively . These biochemical pathways contribute to the regulation of vascular tone and other physiological functions .
Pharmacokinetics
It is known that the plasma level of big et-1 has a longer half-life and is easier to detect compared to et-1 . This suggests that BIG ET-1 may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to improved bioavailability.
Result of Action
The action of BIG ET-1 (1-38) (HUMAN) and its product ET-1 has been associated with various physiological and pathological conditions. For instance, ET-1 contributes to the development and progression of atherosclerosis . In cancer, elevated levels of BIG ET-1 have been found in patients with invasive or in situ carcinoma, suggesting a potential role in cancer progression .
Action Environment
The action, efficacy, and stability of BIG ET-1 (1-38) (HUMAN) can be influenced by various environmental factors. For example, the conversion of BIG ET-1 to ET-1 by ECE-1 can be affected by the local cellular environment . Additionally, the expression of ET-1 and its receptors can be modulated by factors such as hypoxia, shear stress, and various cytokines .
Zukünftige Richtungen
Research over the last 5 years has reignited interest in the ET system as a therapeutic target across the spectrum of cardiovascular diseases . Notable developments include approval of a new ET A receptor antagonist and combining the actions of ET A and an angiotensin II type 1 receptor antagonist within the same novel small molecule . These new therapeutic strategies have the potential to dramatically widen the scope of indications targeting the ET-1 pathway .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of BIG ET-1 (1-38) (HUMAN) can be achieved through solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Lys(Boc)-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Ile-OH", "Fmoc-Trp(Boc)-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Val-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Pro-OH", "Fmoc-His(Trt)-OH", "Fmoc-Gln(Trt)-OH", "Fmoc-Ser(tBu)-OH", "Fmoc-Phe-OH", "Fmoc-Ala-OH", "Fmoc-Leu-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Gly-OH", "Rink amide resin" ], "Reaction": [ "Activation of Rink amide resin with N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt)", "Coupling of Fmoc-Lys(Boc)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Glu(OtBu)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Ile-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Trp(Boc)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Asp(OtBu)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Thr(tBu)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Val-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Tyr(tBu)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Cys(Trt)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Arg(Pbf)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Pro-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-His(Trt)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Gln(Trt)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Ser(tBu)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Phe-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Ala-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Leu-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Asn(Trt)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Gly-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Cleavage of the peptide from the resin with trifluoroacetic acid (TFA)", "Purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC)", "Characterization of the purified peptide by mass spectrometry and analytical HPLC" ] } | |
CAS-Nummer |
120796-97-6 |
Molekularformel |
C189H282N48O56S5 |
Molekulargewicht |
4282.87 |
Herkunft des Produkts |
United States |
Q & A
Q1: How does Big Endothelin-1 (1-38) (Human) compare to Endothelin-1 in terms of its effect on glycogenolysis in rat liver cells?
A1: The study demonstrates that Big Endothelin-1 (1-38) (Human) is significantly less potent than Endothelin-1 in stimulating glycogenolysis in rat liver cells. [] While Endothelin-1 shows an EC50 value of 0.03 pM for increasing glycogen phosphorylase alpha activity, Big Endothelin-1 (1-38) (Human) exhibits considerably weaker activity. This difference in potency is also reflected in the binding affinity to Endothelin receptors on rat liver plasma membranes, with Big Endothelin-1 (1-38) (Human) displaying a lower affinity (IC50 = 43 nM) compared to Endothelin-1 (IC50 = 1.85 nM). [] These findings suggest that while both peptides can bind to Endothelin receptors and activate downstream signaling pathways, the truncated Big Endothelin-1 (1-38) (Human) displays reduced efficacy compared to the mature Endothelin-1 peptide.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(E)-N-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-8-methylnon-6-enamide](/img/structure/B1149528.png)


